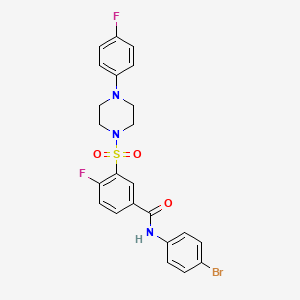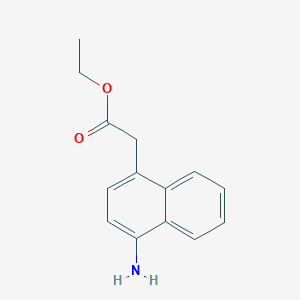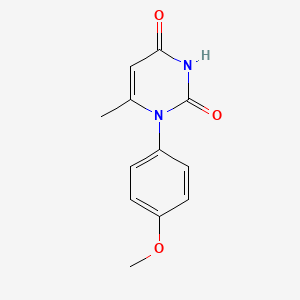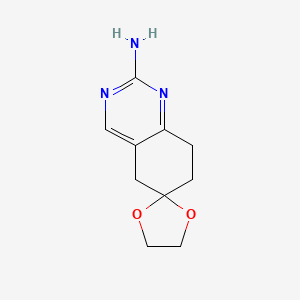![molecular formula C15H18O5 B3002471 ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate CAS No. 897771-24-3](/img/structure/B3002471.png)
ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate, is a derivative of 2H-chromene, which is a bicyclic compound consisting of a benzene ring fused to a dihydropyran ring. The chromene nucleus is a common motif in a variety of natural products and synthetic compounds with diverse biological activities. The ethyl ester group and the additional substituents on the chromene ring influence the compound's reactivity and physical properties, making it a valuable intermediate in organic synthesis .
Synthesis Analysis
The synthesis of related 2H-chromene derivatives has been reported in various studies. For instance, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3-yl]acetates were synthesized in a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . Another study reported the synthesis of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate, which shares a similar chromene core and ethoxyacetate moiety with the compound of interest . These methods typically involve the formation of intermediates that are further reacted to obtain the desired chromene derivatives.
Molecular Structure Analysis
The molecular structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a compound with a similar structure to the one of interest, has been characterized by NMR, IR, mass spectral studies, and single-crystal X-ray diffraction . The crystal structure exhibits several C–H···O intermolecular interactions, leading to a three-dimensional architecture. Hirshfeld surface analysis reveals the nature of intermolecular contacts, with H···H bonding being a major contributor to the crystal packing .
Chemical Reactions Analysis
Chromene derivatives are known to undergo various chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in different solvents . The reactivity of the chromene moiety, particularly at the ethoxalyl group, is crucial for the formation of these heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined by X-ray crystallography, shows intramolecular hydrogen bonding and intermolecular hydrogen bonding, which are likely to affect the compound's solubility and melting point . Similarly, the dihedral angle between the chromene ring system and the ethyl 2-hydroxyacetate moiety in ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate affects the compound's dipole moment and, consequently, its physical properties .
Aplicaciones Científicas De Investigación
1. Synthesis Processes
Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate has been utilized in various synthesis processes. For instance, it has been involved in the one-pot synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates (Reddy & Krupadanam, 2010). Furthermore, it's used in the synthesis of Dimethyl 1-Aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates (Yavari, Aghazadeh, & Tafazzoli, 2002), showcasing its versatility in organic chemistry.
2. Characterization and Structural Analysis
The compound has been characterized and its crystal structure analyzed. This includes studies on its NMR, IR, and mass spectral properties, as detailed in a study by Jyothi et al. (2017) (Jyothi et al., 2017). Such analyses are crucial for understanding the compound's chemical properties and potential applications.
3. Biological Activities
In the realm of biology, derivatives of this compound have been synthesized and evaluated for their biological activities. Notably, Čačić et al. (2006) investigated its derivatives for antimicrobial activities (Čačić, Trkovnik, Čačić, & Has-Schon, 2006). Such studies are essential for discovering new pharmaceuticals and understanding the bioactivity of chemical compounds.
4. Chemoenzymatic Applications
The compound has also been used in chemoenzymatic applications. For example, Demir et al. (2003) utilized it in the enantioselective synthesis of 3-hydroxy-2,3-dihydro-4H-chromen-4-one (Demir, Aybey, Seşenoğlu, & Polat, 2003). This showcases its potential in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical synthesis.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds of the coumarin family, to which this compound belongs, have been reported to interact with various biological targets, including melanocortin receptors .
Mode of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities . The interaction of the compound with its targets could lead to changes in cellular processes, resulting in these effects.
Biochemical Pathways
Coumarin derivatives have been reported to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
Coumarin derivatives are generally known for their good bioavailability .
Result of Action
Based on the reported activities of coumarin derivatives, it can be inferred that the compound may have potential antiviral, anticonvulsant, and other pharmacological effects .
Propiedades
IUPAC Name |
ethyl 2-[(2,2-dimethyl-4-oxo-3H-chromen-6-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-18-14(17)9-19-10-5-6-13-11(7-10)12(16)8-15(2,3)20-13/h5-7H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUYBRBHSVBMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide](/img/structure/B3002388.png)
![Ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3002389.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)



![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)
![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

